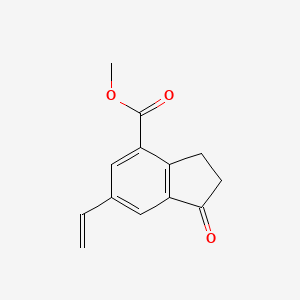
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is an organic compound with the molecular formula C13H12O3 It is a derivative of indene, characterized by the presence of a vinyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate typically involves multi-step organic reactions. One common method includes the reaction of indene derivatives with appropriate reagents to introduce the vinyl and carboxylate groups. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The vinyl group can participate in conjugation reactions, while the carbonyl and carboxylate groups can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-2-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-3-Carboxylate
- Methyl 1-Oxo-2,3-Dihydro-1H-Indene-5-Carboxylate
Uniqueness
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is unique due to the presence of the vinyl group at the 6-position, which imparts distinct reactivity and potential for further functionalization compared to its analogs. This structural feature enhances its utility in synthetic applications and material science.
Biological Activity
Methyl 1-Oxo-6-Vinyl-2,3-Dihydro-1H-Indene-4-Carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H12O3 |
| Molecular Weight | 220.22 g/mol |
| CAS Number | 1092348-87-2 |
Antimicrobial Activity
Recent studies have indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For example, the structural analogs of this compound have demonstrated effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Indene Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| This compound | 5.0 | Staphylococcus aureus, E. coli |
| Other Analogous Compounds | 2.0 - 10.0 | Bacillus subtilis, Pseudomonas aeruginosa |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound has comparable efficacy to known antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Cytotoxicity and Anticancer Activity
Studies have also explored the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inhibiting cell proliferation in various cancer types.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 20.0 |
The IC50 values suggest that the compound exhibits significant cytotoxicity, warranting further investigation into its mechanisms of action and potential for drug development.
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and DNA synthesis.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has revealed that modifications at specific positions on the indene ring enhance biological activity. For instance, substituents that increase lipophilicity tend to improve antimicrobial potency.
Case Studies
One notable study examined the effects of this compound in a murine model of bacterial infection. The results indicated a significant reduction in bacterial load compared to control groups, highlighting its potential as an effective antimicrobial agent.
Properties
Molecular Formula |
C13H12O3 |
|---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 6-ethenyl-1-oxo-2,3-dihydroindene-4-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-3-8-6-10-9(4-5-12(10)14)11(7-8)13(15)16-2/h3,6-7H,1,4-5H2,2H3 |
InChI Key |
PIMMSJBZYZFBIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCC2=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















